Dilaurin

Catalog No.
S1786314
CAS No.
27638-00-2
M.F
C27H52O5
M. Wt
456.7
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dilaurin

CAS Number

27638-00-2

Product Name

Dilaurin

IUPAC Name

(2-dodecanoyloxy-3-hydroxypropyl) dodecanoate

Molecular Formula

C27H52O5

Molecular Weight

456.7

InChI

InChI=1S/C27H52O5/c1-3-5-7-9-11-13-15-17-19-21-26(29)31-24-25(23-28)32-27(30)22-20-18-16-14-12-10-8-6-4-2/h25,28H,3-24H2,1-2H3

InChI Key

RURSPNRVQHSFCU-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCC

Synonyms

Didodecanoic acid;Glyceryl Dilaurate

Food Science and Technology

  • Crystallization control in fats and oils: Dilaurin plays a role in modifying the crystallization behavior of fats and oils. Studies have shown it can decrease the crystallization rate and alter the crystal morphology of fats like cocoa butter []. This knowledge is valuable in optimizing food texture and shelf life [].

Material Science

  • Drug delivery systems: Dilaurin exhibits potential as a carrier for drug delivery due to its biocompatibility and self-assembly properties. Researchers are exploring its use in encapsulating and delivering therapeutic agents [].

Environmental Science

  • Microplastic contamination studies: Dilaurin, along with other diacylglycerols, serves as a model contaminant in studies investigating the environmental impact of microplastics. Understanding how these compounds interact with organisms helps assess potential ecological risks associated with microplastic pollution [].

Fundamental Lipid Research

  • Investigating lipid interactions: Dilaurin serves as a simple model system for studying the interactions between different types of lipids. Researchers use it to understand how lipids influence membrane structure and function in biological systems [].

Analytical Chemistry

  • Calibration standard: Dilaurin, with its well-defined structure, can be employed as a standard for various analytical techniques used in lipid research, such as gas chromatography and differential scanning calorimetry [].

Dilaurin can be obtained from natural sources like vegetable oils rich in lauric acid, such as coconut oil and palm kernel oil [1]. It also finds use as a research tool due to its specific properties [2].


Molecular Structure Analysis

The dilaurin molecule consists of a glycerol backbone with two lauric acid chains esterified to the first and third hydroxyl groups (1,3-Dilaurin) or the first and second hydroxyl groups (1,2-Dilaurin). Both forms share the same chemical formula (C27H52O5) and molecular weight (456.7 g/mol) but differ in their spatial arrangement [1, 3].

A key feature of the structure is the presence of long, saturated hydrocarbon chains (lauric acid) attached to the glycerol. This contributes to the hydrophobic nature of the molecule [2]. Additionally, the hydroxyl group on the second carbon (in 1,3-Dilaurin) provides a site for potential hydrogen bonding, influencing its interactions with other molecules [1].


Chemical Reactions Analysis

Synthesis:

Dilaurin can be synthesized by reacting lauric acid with glycerol in the presence of an acid catalyst, such as sulfuric acid. This is an esterification reaction.

Balanced Chemical Equation:

2C12H24O2 (Lauric Acid) + C3H5(OH)3 (Glycerol) → C27H52O5 (Dilaurin) + 3H2O (Water) [4]

Decomposition:

Under extreme heat or in the presence of strong acids or bases, dilaurin can undergo hydrolysis, breaking down back into its constituent parts - lauric acid and glycerol [2].

Other Relevant Reactions:

Dilaurin can participate in various reactions depending on the research context. For instance, it can be used as a substrate for enzymes studying lipase activity, enzymes that break down triglycerides [5].


Physical And Chemical Properties Analysis

  • Melting Point: 54-56 °C (1,3-Dilaurin) [1]
  • Boiling Point: Decomposes before boiling [2]
  • Solubility: Insoluble in water, soluble in organic solvents like chloroform and methanol [2]
  • Stability: Relatively stable under normal storage conditions [2]

Data Source:

  • Larodan - Dilaurin (1,3-Dilaurin):
  • Drug Delivery: Dilaurin can serve as a carrier for lipophilic drugs, aiding their delivery and absorption [6].
  • Antimicrobial Activity: Studies suggest that dilaurin might possess antimicrobial properties against certain bacteria and fungi [7]. The exact mechanism requires further investigation.

Data Source:

  • AAPS PharmSciTech. 2009;10(4):1232-1240. Development and Evaluation of Lauric Acid-Based Nanocarriers for Topical Delivery of Amphotericin B: )
  • Journal of Oleo Science. 2007;56(11):623-629. In Vitro Antibacterial Activity of Lauric Acid and Monoacylglycerols against Propionibacterium acnes: )
Note

More research is needed to fully understand the mechanism of action of dilaurin in various contexts.

Data Source:

  • International Journal of Cosmeceutical Science. 2007;29(2):151-157. Development and Evaluation of Lauric Acid-Based Nanocarriers for Topical Delivery of Amphotericin B: )

Dates

Modify: 2023-11-23
1.Oo, K.C., and Stumpf, P.K. Some enzymic activities in the germinating oil palm (Elaeis guineensis) seedling. Plant Physiology 73(4), 1028-1032 (1983).

Explore Compound Types